In-Depth Technical Guide: (2S,4S)-(-)-2,4-Bis(diphenylphosphino)pentane
In-Depth Technical Guide: (2S,4S)-(-)-2,4-Bis(diphenylphosphino)pentane
CAS Number: 77876-39-2
Synonyms: (S,S)-BDPP, (S,S)-Skewphos, [(1S,3S)-1,3-Dimethyl-1,3-propanediyl]bis[diphenylphosphine]
This technical guide provides a comprehensive overview of (2S,4S)-(-)-2,4-Bis(diphenylphosphino)pentane, a chiral diphosphine ligand widely employed in asymmetric catalysis. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, applications, and relevant experimental protocols.
Physicochemical Properties
(2S,4S)-(-)-2,4-Bis(diphenylphosphino)pentane, commonly referred to as (S,S)-BDPP, is a white to tan crystalline solid. It is an air-sensitive compound and should be handled and stored under an inert atmosphere.[1] Key physicochemical data are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₉H₃₀P₂ | [2][3] |
| Molecular Weight | 440.49 g/mol | [2][3] |
| Appearance | White to tan powder/crystals | [1] |
| Melting Point | 81-84 °C | [3] |
| Optical Rotation | [α]²⁰/D −125.0°, c = 1 in chloroform | |
| Solubility | Insoluble in water (2.0E-6 g/L at 25 °C, calculated) | [4] |
Core Applications in Asymmetric Catalysis
(S,S)-BDPP is a versatile C₂-symmetric chiral ligand known for its effectiveness in a variety of metal-catalyzed enantioselective transformations. Its primary application lies in asymmetric hydrogenation, but it has also been utilized in other stereoselective reactions such as hydroboration and allylic alkylation. The pentane backbone of the ligand creates a chiral environment around the metal center, enabling the transfer of chirality to the substrate with high efficiency.
Asymmetric Hydrogenation
Complexes of (S,S)-BDPP with transition metals, particularly rhodium and ruthenium, are highly effective catalysts for the asymmetric hydrogenation of prochiral olefins and ketones. These reactions are crucial for the synthesis of enantiomerically pure pharmaceuticals and fine chemicals.
Rhodium-Catalyzed Asymmetric Hydrogenation of Enamides: Rhodium complexes of (S,S)-BDPP and its derivatives are used in the asymmetric hydrogenation of enamides to produce chiral amines with high enantioselectivity.[5]
Ruthenium-Catalyzed Asymmetric Hydrogenation of Ketones: While specific protocols for (S,S)-BDPP are less commonly cited than for ligands like BINAP, the general principle involves the use of a Ru-(S,S)-BDPP complex to reduce ketones to chiral alcohols.
Enantioselective Hydroboration
Cobalt complexes incorporating (S,S)-BDPP have been investigated as catalysts for the enantioselective hydroboration of 1,3-dienes.[1][3] These reactions provide access to chiral homoallylic boronates, which are valuable synthetic intermediates.
Experimental Protocols
General Procedure for Rhodium-Catalyzed Asymmetric Hydrogenation of a Tetrasubstituted Enamine
This protocol is adapted from a general procedure for the asymmetric hydrogenation of enamines using a rhodium-diphosphine catalyst.[5]
Catalyst Preparation (in situ):
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In a glovebox, a Schlenk tube is charged with [Rh(COD)₂]OTf (0.01 equivalents) and (2S,4S)-(-)-2,4-Bis(diphenylphosphino)pentane ((S,S)-BDPP) (0.011 equivalents).
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Anhydrous and degassed solvent (e.g., 2-propanol) is added, and the mixture is stirred at room temperature for 30 minutes to form the catalyst solution.
Hydrogenation Reaction:
-
To the pre-formed catalyst solution, the tetrasubstituted enamine substrate (1.0 equivalent) and a base (e.g., K₂CO₃, 0.1 equivalents) are added.
-
The Schlenk tube is placed in an autoclave, which is then purged with hydrogen gas (3-4 cycles).
-
The autoclave is pressurized with hydrogen to the desired pressure (e.g., 1.0 MPa) and the reaction mixture is stirred at a specific temperature (e.g., 50 °C) for a designated time (e.g., 12-24 hours).
-
Upon completion, the autoclave is carefully depressurized, and the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the chiral amine product.
-
The enantiomeric excess (ee) of the product is determined by chiral HPLC or GC analysis.
General Procedure for Cobalt-Catalyzed Enantioselective Hydroboration of 1,3-Dienes
This protocol is based on the use of a cobalt-bisphosphine complex for the hydroboration of dienes.[1][3]
Catalyst System Generation:
-
In a glovebox, a vial is charged with a cobalt(II) precursor (e.g., CoCl₂) and (2S,4S)-(-)-2,4-Bis(diphenylphosphino)pentane ((S,S)-BDPP).
-
A reducing agent (e.g., activated zinc) and an activator (e.g., NaBARF) are added.
-
The mixture is suspended in an anhydrous, non-coordinating solvent (e.g., diethyl ether).
Hydroboration Reaction:
-
To the catalyst suspension, the 1,3-diene substrate is added.
-
Pinacolborane (HBPin) is then added dropwise at room temperature.
-
The reaction is stirred at room temperature until complete conversion of the starting material is observed by GC-MS or TLC analysis.
-
The reaction mixture is then quenched, and the product is worked up and purified.
-
The enantiomeric ratio of the resulting homoallylic boronate can be determined after conversion to the corresponding alcohol.
Quantitative Data
The following tables summarize representative quantitative data for catalytic reactions employing (S,S)-BDPP and related ligands.
Table 1: Rhodium-Catalyzed Asymmetric Hydrogenation of a Tetrasubstituted Enamine [5]
| Entry | Ligand | Base | Solvent | Conversion (%) | ee (%) |
| 1 | (2S,4S)-ptbp-skewphos | K₂CO₃ | 2-Propanol | >99 | >95 |
| 2 | (2S,4S)-SKEWPHOS | K₂CO₃ | 2-Propanol | 53 | 93 |
Note: ptbp-skewphos is a derivative of (S,S)-BDPP.
Table 2: Cobalt-Catalyzed Enantioselective Hydroboration of α-Substituted Acrylates with (S,S)-BDPP [6]
| Entry | Substrate | Time (h) | Conversion (%) | er (S:R) |
| 1 | Methyl methacrylate | 5 | 100 | 67:33 |
Signaling Pathways and Experimental Workflows
In the context of catalysis, "signaling pathways" can be interpreted as the catalytic cycle that describes the mechanism of the reaction.
Proposed Catalytic Cycle for Rhodium-Catalyzed Asymmetric Hydrogenation
The following diagram illustrates a generalized catalytic cycle for the asymmetric hydrogenation of an enamide catalyzed by a Rhodium complex with a chiral diphosphine ligand like (S,S)-BDPP. The cycle typically involves substrate coordination, oxidative addition of hydrogen, migratory insertion, and reductive elimination.
Caption: Proposed catalytic cycle for Rh-BDPP asymmetric hydrogenation.
Experimental Workflow for Catalyst Screening
The following diagram outlines a typical workflow for screening different chiral ligands, such as (S,S)-BDPP, for an asymmetric catalytic reaction.
Caption: Workflow for asymmetric catalyst screening and optimization.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. par.nsf.gov [par.nsf.gov]
- 4. Palladium-catalyzed asymmetric allylic alkylation (AAA) with alkyl sulfones as nucleophiles - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Cobalt-Catalyzed Enantioselective Hydroboration of α-Substituted Acrylates - PMC [pmc.ncbi.nlm.nih.gov]
